molecular formula C24H23N5O3 B3003150 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-70-9

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3003150
CAS No.: 919030-70-9
M. Wt: 429.48
InChI Key: WAMIJUJRNOBFRJ-UHFFFAOYSA-N
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Description

The compound 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic molecule with a complex substitution pattern.

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-14-8-7-9-17(12-14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-10-5-6-11-19(18)30/h5-12,30H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMIJUJRNOBFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyphenyl, trimethyl, and methylbenzyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazo[2,1-f]purine core can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the imidazo[2,1-f]purine core can interact with nucleic acids. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name 8-Substituent 3-Substituent Key Biological Activity Reference
Target Compound 2-Hydroxyphenyl 3-Methylbenzyl Not reported (inferred kinase/receptor modulation) N/A
8-(2,3-Dimethylphenyl) Derivative () 2,3-Dimethylphenyl 3-Methylbutyl Unspecified (structural analysis)
CB11 () 2-Aminophenyl 3-Butyl PPARγ agonist, anticancer
Compound 5 () Dihydroisoquinolinyl 3-Methyl 5-HT/D2 receptor affinity
8-(2-Methoxyphenyl) Derivative () 2-Methoxyphenyl Not specified Kinase inhibition

Physicochemical Properties

Table 2: Physicochemical Data for Key Analogues

Compound Name (Source) Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL)
8-(2,3-Dimethylphenyl) Derivative C₂₃H₂₉N₅O₂ 407.52 3.8 0.12 (DMSO)
CB11 C₂₂H₂₇N₅O₂ 393.48 3.2 0.25 (DMSO)
8-(3-Chlorophenyl) Derivative C₂₀H₂₂ClN₅O₂ 411.88 4.1 0.08 (DMSO)
  • The target compound’s 2-hydroxyphenyl group may lower logP compared to chlorophenyl derivatives, improving aqueous solubility.
  • The 3-methylbenzyl substituent could enhance metabolic stability relative to aliphatic chains (e.g., 3-methylbutyl in ) .

Biological Activity

8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structural features, including a hydroxyphenyl group and multiple methyl groups, suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of 395.5 g/mol. The IUPAC name is 6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbenzyl)purino[7,8-a]imidazole-1,3-dione. The structure includes a purine core that is known for its interactions with various biological targets.

PropertyValue
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
IUPAC Name6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbenzyl)purino[7,8-a]imidazole-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group enhances hydrogen bonding capabilities while the purine core facilitates π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules leading to various pharmacological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that related imidazopurine compounds exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as colon cancer (COLO 205) and melanoma (SK-MEL-5), demonstrating effective growth inhibition (lgGI50 values ranging from -4.19 to -5.57) . The mechanism may involve apoptosis induction and cell cycle arrest.

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.

Enzyme Inhibition

Research indicates that imidazopurines can act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer progression or other metabolic pathways. This inhibition can lead to altered signaling cascades that affect cell proliferation and survival.

Case Studies

  • Antitumor Effects : A study evaluating a structurally similar compound showed substantial anticancer effects on melanoma cells with an IC50 value indicating effective inhibition of cell viability .
  • Mechanistic Insights : Another investigation into the interaction of imidazopurines with protein targets revealed specific binding affinities that correlate with their biological activities .

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